molecular formula C15H11ClN2O B11794297 2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B11794297
M. Wt: 270.71 g/mol
InChI Key: XOROELUGZUBZCY-UHFFFAOYSA-N
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Description

2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound with the molecular formula C15H11ClN2O. It is characterized by its unique pyrano[4,3-b]pyridine structure, which includes a chloro and phenyl substituent.

Preparation Methods

The synthesis of 2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloronicotinonitrile with phenylacetylene in the presence of a base can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents and catalysts .

Chemical Reactions Analysis

2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles replace the chlorine atom. Common reagents used in these reactions include bases, acids, and specific catalysts.

Scientific Research Applications

2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can be compared with similar compounds such as:

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

2-chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C15H11ClN2O/c16-15-11(8-17)14(10-4-2-1-3-5-10)12-9-19-7-6-13(12)18-15/h1-5H,6-7,9H2

InChI Key

XOROELUGZUBZCY-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(C(=C2C3=CC=CC=C3)C#N)Cl

Origin of Product

United States

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